Navigating the Stereochemical Landscape: A Technical Guide to the Physical Properties of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Isomers
Navigating the Stereochemical Landscape: A Technical Guide to the Physical Properties of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the core physical properties of 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a chiral molecule of significant interest in pharmaceutical synthesis. It is imperative to note at the outset that while the query specified the (1S,2R) stereoisomer, a comprehensive search of scientific literature and chemical databases reveals a scarcity of documented physical property data for this specific isomer. In contrast, the threo diastereomers, (1S,2S) and (1R,2R), are extensively characterized due to their role as key intermediates in the synthesis of the broad-spectrum antibiotic, chloramphenicol.
This guide will, therefore, focus on the well-documented physical properties of the (1S,2S) and (1R,2R) isomers, providing a robust framework for understanding the experimental determination and significance of these characteristics. The principles and methodologies described herein are directly applicable to the characterization of the (1S,2R) isomer, should a sample become available.
Stereoisomerism and its Impact on Physical Properties
2-amino-1-(4-nitrophenyl)propane-1,3-diol possesses two chiral centers, giving rise to four possible stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). The (1S,2S) and (1R,2R) isomers are enantiomers, as are the (1S,2R) and (1R,2S) isomers. The relationship between the (1S,2S) and (1S,2R) isomers is diastereomeric.
It is a fundamental principle of stereochemistry that while enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, have distinct physical properties. Therefore, the melting point, solubility, and specific rotation of the (1S,2R) isomer are expected to differ from those of the (1S,2S) and (1R,2R) isomers.
Core Physicochemical Data of (1S,2S) and (1R,2R) Isomers
The following table summarizes the key physical properties of the well-characterized threo isomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol.
| Property | (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol |
| CAS Number | 2964-48-9[1][2] | 716-61-0[3] |
| Appearance | Yellow to beige crystalline powder[2] | White or almost white crystalline powder[4] |
| Molecular Formula | C₉H₁₂N₂O₄[1][5] | C₉H₁₂N₂O₄[4][6] |
| Molecular Weight | 212.20 g/mol [5] | 212.2 g/mol [4] |
| Melting Point | 160-166 °C[1][2] | 163-165 °C[3] |
| Specific Optical Rotation | +29° to +33° (c=1, 6 N HCl, 20°C, 589 nm)[2] | -28° to -30.5° (c=2.4, 1 N HCl, 20°C)[4] |
| Solubility | Soluble in DMSO and Methanol[1] | Information not readily available, but expected to be similar to the (1S,2S) isomer. |
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is crucial for the identification, purity assessment, and quality control of pharmaceutical intermediates. The following sections detail the standard methodologies for measuring the key physical properties of 2-amino-1-(4-nitrophenyl)propane-1,3-diol isomers.
Melting Point Determination
Scientific Rationale: The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound will have a sharp melting point range (typically 0.5-1°C), while impurities will broaden and depress this range. This technique is fundamental for the initial characterization of a synthesized compound.
Experimental Protocol:
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Sample Preparation: A small amount of the crystalline sample is finely crushed into a powder.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the temperature is raised to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.
Workflow for Melting Point Determination:
Caption: Workflow for Melting Point Determination.
Specific Optical Rotation Measurement
Scientific Rationale: Optical rotation is a unique property of chiral molecules and is a critical parameter for confirming the stereochemical identity and enantiomeric purity of a sample. The specific rotation is a standardized value that is dependent on the compound, solvent, concentration, path length, temperature, and the wavelength of the light used.
Experimental Protocol:
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Solution Preparation: A solution of the compound is prepared by accurately weighing the sample and dissolving it in a specified solvent to a known concentration (c). For the documented isomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol, hydrochloric acid is the specified solvent.
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Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).
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Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l), typically 1 decimeter. The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a specific temperature and wavelength (commonly the sodium D-line at 589 nm).
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Calculation: The specific rotation ([\α]) is calculated using the formula: [\α] = α / (l × c)
Workflow for Specific Optical Rotation Measurement:
Caption: Workflow for Specific Optical Rotation Measurement.
Solubility Determination
Scientific Rationale: Solubility is a crucial physical property that influences a compound's bioavailability, formulation, and purification through crystallization. Understanding the solubility in various solvents is essential for drug development and process chemistry.
Experimental Protocol (Qualitative):
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Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are selected.
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Sample Addition: A small, measured amount of the compound (e.g., 10 mg) is added to a specific volume of each solvent (e.g., 1 mL) in a test tube.
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Observation: The mixture is agitated at a constant temperature, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.
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Heating: If the compound is insoluble at room temperature, the mixture can be gently heated to assess for increased solubility at higher temperatures.
For quantitative solubility determination, methods such as the shake-flask method followed by concentration analysis (e.g., UV-Vis spectroscopy or HPLC) are employed.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of 2-amino-1-(4-nitrophenyl)propane-1,3-diol would be expected to show characteristic absorption bands for its functional groups:
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O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
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N-H stretching: A medium to weak band in the region of 3300-3500 cm⁻¹ from the primary amine.
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C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.
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NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, characteristic of the nitro group.
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C-N stretching: A band in the region of 1000-1250 cm⁻¹.
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C-O stretching: A band in the region of 1000-1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Expected signals would include:
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Aromatic protons of the p-nitrophenyl group, likely appearing as two doublets in the downfield region (around 7.5-8.5 ppm).
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Protons on the carbon atoms bearing the hydroxyl and amino groups (CH-OH and CH-NH₂), with chemical shifts dependent on the solvent and stereochemistry.
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Protons of the methylene group (CH₂OH).
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Protons of the hydroxyl and amino groups, which may be broad and their chemical shifts can vary.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the p-nitrophenyl ring and the three carbons of the propane-1,3-diol backbone.
Conclusion
While the physical properties of the (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol isomer remain to be fully documented in accessible literature, this guide provides a comprehensive overview of the physical properties of the closely related and synthetically important (1S,2S) and (1R,2R) isomers. The detailed experimental protocols and the underlying scientific principles for determining melting point, specific optical rotation, and solubility serve as a valuable resource for researchers. These methodologies are directly applicable to the characterization of any of the stereoisomers of this compound, underscoring the importance of rigorous physical property analysis in drug development and chemical research.
References
- Shao-rong, Y. (2000). Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
-
Chem-Impex. (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. [Link]
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PubChem. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. [Link]
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PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. [Link]
-
BuyersGuideChem. [S(R,R)]-2-Amino-1-(p-nitrophenyl)propane-1,3-diol. [Link]
Sources
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